Somamide A

CAS No.:

Cat. No.: VC1850437

Molecular Formula: C48H67N7O12S

Molecular Weight: 966.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H67N7O12S |

|---|---|

| Molecular Weight | 966.2 g/mol |

| IUPAC Name | N-[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]hexanamide |

| Standard InChI | InChI=1S/C48H67N7O12S/c1-8-10-12-17-38(57)49-34(24-25-68(7)66)43(60)53-41-29(5)67-48(65)40(28(3)4)52-44(61)36(26-31-18-20-32(56)21-19-31)54(6)47(64)37(27-30-15-13-11-14-16-30)55-39(58)23-22-35(46(55)63)51-42(59)33(9-2)50-45(41)62/h9,11,13-16,18-21,28-29,34-37,39-41,56,58H,8,10,12,17,22-27H2,1-7H3,(H,49,57)(H,50,62)(H,51,59)(H,52,61)(H,53,60)/b33-9-/t29-,34+,35+,36+,37+,39-,40+,41+,68?/m1/s1 |

| Standard InChI Key | YJIIXVAOLGKWSK-GVBPKDKKSA-N |

| Isomeric SMILES | CCCCCC(=O)N[C@@H](CCS(=O)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |

| Canonical SMILES | CCCCCC(=O)NC(CCS(=O)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |

Introduction

Structural Characteristics and Chemical Properties

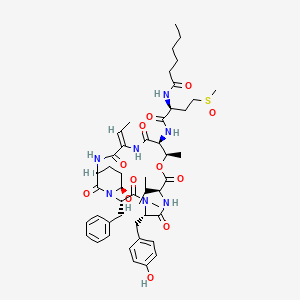

Somamide A is a cyclic depsipeptide characterized by its complex molecular architecture that contains the rare amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) . This compound was first isolated from the marine cyanobacterium Lyngbya majuscula, an organism known for producing a diverse array of biologically active natural products. Structurally, Somamide A belongs to the cyanopeptolin class of compounds and is occasionally referred to by the alternative name Oscillapeptin .

The molecular formula of Somamide A has been determined to be C₄₈H₆₇N₇O₁₂S with a molecular weight of 966.161 . Additional spectrometric data reveals that the compound has a monoisotopic mass (neutral) of 965.4568418 and a monoisotopic mass ([M+H]⁺) of 966.4641176 . The International Chemical Identifier (InChI) for Somamide A is YJIIXVAOLGKWSK-GOPLROGVSA-N, which serves as a standardized way to represent the chemical structure in text format .

The building block structure of Somamide A can be represented as [(Dhb)--(Ahp)--(Phe)--(N-Me-Tyr)--(Val)--(O-Thr)] --Met-O-HA, indicating the arrangement of its constituent amino acid and modified residues . This structural arrangement contributes significantly to the compound's three-dimensional conformation and consequently its biological activities.

Key Structural Components

Somamide A contains several distinctive structural elements that contribute to its unique properties:

Biosynthetic Origin and Natural Source

Somamide A is a natural product isolated from the marine cyanobacterium Lyngbya majuscula . This filamentous cyanobacterium is known for producing a diverse array of bioactive secondary metabolites, many of which have unusual structural features and significant biological activities. The biosynthesis of Somamide A and related compounds in L. majuscula likely involves non-ribosomal peptide synthetase (NRPS) pathways, which are enzymatic assembly lines capable of incorporating non-proteinogenic amino acids and performing various structural modifications.

Research into the ecology and biology of L. majuscula has revealed that these cyanobacteria often produce bioactive compounds as a chemical defense mechanism against predators or as a means of competing with other organisms in their marine environment . The production of these compounds may also be influenced by environmental factors such as light intensity, temperature, and nutrient availability.

Total Synthesis Approaches

The complex structure of Somamide A presents a significant challenge for synthetic chemists. The first total synthesis of Somamide A was reported in the scientific literature in 2002, marking an important milestone in accessing this complex natural product through laboratory methods .

Structural Elucidation Methods

The structure of Somamide A has been determined through a combination of advanced spectroscopic and analytical techniques:

Mass Spectrometry

Mass spectrometry has been essential for determining the molecular formula and mass of Somamide A. The compound has a monoisotopic mass of 965.4568418 (neutral form) and 966.4641176 ([M+H]⁺) , which aligns with its molecular formula C₄₈H₆₇N₇O₁₂S.

Relationship to Other Marine Cyanobacterial Peptides

Somamide A belongs to a larger family of cyclic peptides and depsipeptides produced by marine cyanobacteria. This compound is closely related to Somamide B, which likely possesses a similar structure with minor variations . Both compounds were reported in studies of cyclodepsipeptides from Kenyan marine cyanobacteria, suggesting their widespread occurrence in different geographical locations.

Structural Comparisons

The table below compares Somamide A with several structurally related compounds:

| Compound | Classification | Structural Features | Producing Organism |

|---|---|---|---|

| Somamide A | Cyanopeptolin/Cyclic depsipeptide | Contains Ahp moiety, (Z)-2-amino-2-butenoic acid residue | Lyngbya majuscula |

| Somamide B | Cyclic depsipeptide | Similar to Somamide A with minor variations | Lyngbya majuscula |

| Micropeptin T-20 | Cyclic depsipeptide | Antimicrobial properties | Cyanobacteria |

| Anabaenopeptins | Cyclic peptide | Antitumor and antiviral activities | Cyanobacteria |

These comparisons highlight the structural diversity within this class of compounds and provide context for understanding the unique features of Somamide A.

Analytical Methods for Detection and Quantification

The detection and quantification of Somamide A in environmental samples or laboratory preparations typically involve a combination of chromatographic and spectroscopic techniques:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and analysis of cyclic peptides like Somamide A. This technique can be coupled with various detection methods, such as UV-Vis spectrophotometry, mass spectrometry, or evaporative light scattering detection (ELSD), depending on the specific requirements of the analysis.

Mass Spectrometric Methods

Mass spectrometry provides a powerful tool for both the detection and structural characterization of Somamide A. Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are particularly useful for analyzing peptide compounds.

Future Research Directions

Research on Somamide A continues to evolve, with several promising directions for future investigation:

-

Further exploration of the biological activities of Somamide A, including detailed studies of its mechanism of action at the molecular level

-

Development of more efficient synthetic routes to Somamide A and structural analogs

-

Investigation of structure-activity relationships through the synthesis and testing of modified variants

-

Exploration of the ecological role of Somamide A in the marine environment

-

Potential applications in drug discovery, particularly in areas where cyclic peptides have shown promise, such as antimicrobial and anticancer therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume